acetic acid;1,2-diphenylethane-1,2-diol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2-diphenylethane-1,2-diol;nitric acid is a compound that combines the properties of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid. Each of these components contributes unique chemical characteristics, making the compound valuable in various scientific and industrial applications. Acetic acid is a simple carboxylic acid known for its role in vinegar and as a chemical reagent. 1,2-diphenylethane-1,2-diol, also known as hydrobenzoin, is a diol with two phenyl groups, often used in organic synthesis. Nitric acid is a strong oxidizing agent commonly used in nitration reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylethane-1,2-diol;nitric acid involves several steps:
Formation of 1,2-diphenylethane-1,2-diol: This can be achieved by the reduction of benzil using sodium borohydride. The reaction typically occurs in an alcohol solvent such as ethanol or methanol.
Acetylation: The 1,2-diphenylethane-1,2-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the monoacetate derivative.
Nitration: Finally, the acetylated product is treated with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly due to the presence of nitric acid, which is a strong oxidizing agent.
Reduction: The diol component can be reduced further to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfuric acid.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or a reagent in organic reactions.
Biology
Biochemical Studies: The compound’s derivatives are used in studying enzyme mechanisms and metabolic pathways.
Medicine
Pharmaceuticals: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry
Material Science: Used in the production of polymers and resins.
Agriculture: Employed in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context of its use:
Oxidation-Reduction Reactions: The nitric acid component facilitates redox reactions.
Catalysis: The diol and acetic acid components can participate in catalytic cycles, enhancing reaction rates.
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-diphenylethane-1,2-diol: Shares the diol structure but lacks the acetic acid and nitric acid components.
Acetic acid: A simple carboxylic acid without the diol and nitric acid functionalities.
Nitric acid: A strong oxidizing agent without the diol and acetic acid components.
Uniqueness
The combination of acetic acid, 1,2-diphenylethane-1,2-diol, and nitric acid in a single compound provides a unique set of chemical properties that are not present in the individual components. This makes the compound versatile and valuable in various applications, from organic synthesis to industrial processes.
Properties
CAS No. |
86761-16-2 |
---|---|
Molecular Formula |
C16H19NO7 |
Molecular Weight |
337.32 g/mol |
IUPAC Name |
acetic acid;1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.C2H4O2.HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-2(3)4;2-1(3)4/h1-10,13-16H;1H3,(H,3,4);(H,2,3,4) |
InChI Key |
OXVYNLCDGBVWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.